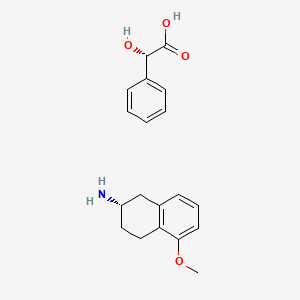

(S)-2-Amino-5-methoxytetralin (S)-mandelate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-hydroxy-2-phenylacetic acid;(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.C8H8O3/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-4,9H,5-7,12H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWGCLZVABLEAP-ANNIYNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)N.C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1CC[C@@H](C2)N.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693867 | |

| Record name | (2S)-Hydroxy(phenyl)acetic acid--(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439133-67-2 | |

| Record name | (2S)-Hydroxy(phenyl)acetic acid--(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-5-methoxytetralin (S)-mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-Amino-5-methoxytetralin (S)-mandelate: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

(S)-2-Amino-5-methoxytetralin (S)-mandelate is a chiral organic compound of significant interest in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of potent dopamine receptor agonists, most notably Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] The 2-aminotetralin core is a well-established pharmacophore that mimics the structure of dopamine, allowing for interaction with its receptors.[3] The stereochemistry at the C2 position is paramount for its biological activity, with the (S)-enantiomer being the active precursor for dopamine D2 receptor agonism.[4]

This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, a detailed examination of its synthesis with a focus on chiral resolution, analytical characterization methods, its pivotal role in the synthesis of Rotigotine, and essential safety and handling information.

Physicochemical Properties

This compound is the diastereomeric salt formed between the (S)-enantiomer of 2-amino-5-methoxytetralin and the (S)-enantiomer of mandelic acid. This salt formation is the cornerstone of its purification and chiral resolution.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₃NO₄ | [2] |

| Molecular Weight | 329.39 g/mol | [2] |

| Appearance | White, off-white, or light pink crystalline solid | [2][5] |

| Melting Point | 200-201 °C | [6] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [5] |

| Storage | Store in a cool, dry place, airtight, and away from direct sunlight. | [2][5] |

Synthesis and Chiral Resolution: The Role of (S)-Mandelic Acid

The synthesis of enantiomerically pure (S)-2-amino-5-methoxytetralin is a critical step in the production of Rotigotine. The most common and scalable method involves the resolution of a racemic mixture of 2-amino-5-methoxytetralin using a chiral resolving agent. (S)-mandelic acid has proven to be an effective agent for this purpose, enabling the separation of the desired (S)-enantiomer from the (R)-enantiomer through the formation of diastereomeric salts with different solubilities.

The overall synthetic strategy typically begins with the synthesis of the racemic (±)-2-amino-5-methoxytetralin, followed by the crucial diastereomeric resolution step.

Caption: Synthesis and Chiral Resolution Workflow

The Causality Behind Diastereomeric Resolution

The principle of diastereomeric resolution hinges on the fact that diastereomers—stereoisomers that are not mirror images of each other—have different physical properties, including solubility.[7] By reacting the racemic amine with an enantiomerically pure chiral acid like (S)-mandelic acid, two diastereomeric salts are formed:

-

(S)-2-amino-5-methoxytetralin • (S)-mandelic acid

-

(R)-2-amino-5-methoxytetralin • (S)-mandelic acid

These two salts have different crystal lattice energies and, consequently, different solubilities in a given solvent system. Through a process of fractional crystallization, the less soluble diastereomer—in this case, the (S,S) salt—precipitates out of the solution, allowing for its separation from the more soluble (R,S) salt.[1] The choice of solvent is critical for maximizing the difference in solubility and achieving high enantiomeric excess (ee).

Experimental Protocol: Diastereomeric Resolution

The following is a generalized, self-validating protocol for the diastereomeric resolution of (±)-2-amino-5-methoxytetralin, based on established chemical principles.[8][9]

Objective: To isolate this compound with high enantiomeric purity.

Materials:

-

(±)-2-Amino-5-methoxytetralin (free base)

-

(S)-(+)-Mandelic acid

-

Methanol (or other suitable solvent system)

-

Ethyl acetate (for washing)

-

Diethyl ether (for washing)

Procedure:

-

Dissolution: Dissolve the racemic (±)-2-amino-5-methoxytetralin in a suitable volume of warm methanol. The concentration should be optimized to ensure complete dissolution at an elevated temperature and supersaturation upon cooling.

-

Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of (S)-(+)-mandelic acid in a minimal amount of warm methanol. Slowly add the mandelic acid solution to the amine solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble (S,S)-diastereomeric salt will begin to crystallize. Further cooling in an ice bath can enhance precipitation. The slow cooling is crucial to allow for the formation of well-defined crystals and to minimize the co-precipitation of the more soluble diastereomer.

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold methanol, followed by ethyl acetate or diethyl ether to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to obtain the this compound salt.

-

Purity Check: The enantiomeric excess (ee) of the isolated salt should be determined using chiral HPLC. The melting point can also be used as an indicator of purity.

-

Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, one or more recrystallizations from a suitable solvent can be performed to further enrich the product in the desired diastereomer.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. A chiral stationary phase (CSP) is used to differentiate between the two enantiomers. Polysaccharide-based CSPs are commonly employed for the separation of such compounds.[10]

Illustrative HPLC Method Parameters:

-

Column: Chiralpak® AD-H, Chiralcel® OD-H, or similar polysaccharide-based chiral column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) for basic compounds to improve peak shape.[11]

-

Detection: UV detection at a wavelength where the aromatic rings of the tetralin and mandelate moieties absorb (e.g., 220 nm or 254 nm).

-

Flow Rate: Typically 0.5-1.0 mL/min.

The method must be validated to demonstrate its ability to separate the (S)-amine from the (R)-amine and to quantify the enantiomeric excess accurately.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The spectra will show characteristic signals for both the (S)-2-amino-5-methoxytetralin and the (S)-mandelate moieties.

Expected ¹H NMR Features:

-

Signals in the aromatic region corresponding to the protons on the substituted benzene ring of the tetralin and the phenyl group of the mandelate.

-

A singlet for the methoxy group protons.

-

Aliphatic protons of the tetralin ring, which will appear as complex multiplets.

-

A methine proton signal for the chiral center of the mandelate.

-

Signals for the amine and hydroxyl protons, which may be broad and their chemical shifts can be concentration and solvent dependent.

A patent for the hydrochloride salt of (S)-2-amino-5-methoxytetralin provides the following ¹H-NMR data (D₂O, δ in ppm): 1.75-1.80 (1H), 2.14-2.17 (1H), 2.52-2.63 (1H), 2.75-2.87 (2H), 3.06-3.13 (1H), 3.45-3.56 (1H), 3.75 (3H), 6.74-6.83 (2H), 7.12-7.17 (1H).[3] While this is for the HCl salt, it provides a reference for the signals of the aminotetralin core.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would be expected to show the molecular ion for the free base of the aminotetralin and the mandelic acid.

Role in Drug Development: The Precursor to Rotigotine

The primary application of (S)-2-Amino-5-methoxytetralin is as a key chiral building block in the synthesis of Rotigotine.[2] Rotigotine is a non-ergoline dopamine agonist with high affinity for D3, D2, and D1 receptors, and it is used for the treatment of Parkinson's disease.[13][14]

Caption: Role as a Precursor to Rotigotine

Stereochemistry and Dopamine Receptor Activity

The 2-aminotetralin scaffold is a conformationally restricted analog of dopamine. The stereochemistry at the C2 position is critical for its interaction with dopamine receptors. Studies on various 2-aminotetralin derivatives have shown that the (S)-enantiomer generally possesses higher affinity and agonist activity at D2 and D3 dopamine receptors compared to the (R)-enantiomer.[4][15] This stereoselectivity is a key factor in the design of dopamine agonists. The (S)-configuration correctly orients the amino group and the aromatic ring to fit into the binding pocket of the dopamine receptor, mimicking the binding of the endogenous ligand, dopamine.[5][16]

The final drug, Rotigotine, retains this (S)-stereochemistry, which is essential for its therapeutic effect as a dopamine agonist.[13] Its mechanism of action involves stimulating post-synaptic D2 receptors in the brain's caudate-putamen, which helps to alleviate the motor symptoms of Parkinson's disease that arise from a deficiency of dopamine.[17]

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, consult a physician and show them the safety data sheet.[18]

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool environment.[5] Amine salts should be stored in a dry environment as they can be hygroscopic.[19]

The hydrochloride salt of (S)-2-amino-5-methoxytetralin is classified as toxic if swallowed, may cause an allergic skin reaction, and causes damage to organs. While the mandelate salt may have a different toxicity profile, it is prudent to handle it with a high degree of caution.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the importance of stereochemistry in drug design and development. Its efficient synthesis and purification through diastereomeric resolution with (S)-mandelic acid are critical for the production of the potent dopamine agonist Rotigotine. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for any scientist or researcher working in the field of dopamine receptor modulators and the development of therapies for neurodegenerative diseases like Parkinson's. This guide provides a foundational technical overview to support such endeavors.

References

- This compound - Molecular Formula C12h17no3, Research Grade Off-white To Pale Yellow Crystalline Solid For Pharmacological Studies And Chemical Synthesis at Best Price in Ahmedabad. Tradeindia. [URL: https://www.tradeindia.

- MSDS of this compound. Capot Chemical. (2019-05-24). [URL: https://www.capotchem.com/msds/439133-67-2.html]

- This compound. Viwit. [URL: https://www.viwit.

- Rotigotine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Rotigotine]

- Structure activity relationships of presynaptic dopamine receptor agonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6128694/]

- An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4628008/]

- Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm00311a017]

- (s)-2-amino-5-methoxytetralin hydrochloride | C11H16ClNO | CID 12280573. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12280573]

- Affinity for Dopamine D2, D3, and D4Receptors of 2-Aminotetralins. Relevance of D2Agonist Binding for Determination of Receptor Subtype Selectivity. Scilit. [URL: https://www.scilit.net/article/c52c2c07010a563939669528652d3a3c]

- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. Google Patents. [URL: https://patents.google.

- Rotigotine Monograph for Professionals. Drugs.com. [URL: https://www.drugs.com/monograph/rotigotine.html]

- Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Relevance of D2 Agonist Binding for Determination of Receptor Subtype Selectivity. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm960345l]

- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [URL: https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs]

- Preparative HPLC separation of methoxytetralins, ligands for melatonin receptors, containing two chiral centers with polysaccharide chiral stationary phases. Determination of enantiomeric purity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16024177/]

- (r)- and (s)-mandelic acid. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0059]

- Strategies for Chiral HPLC Method Development. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/134/278/chiral-hplc-method-development.pdf]

- Affinity for dopamine D-2, D-3, and D-4 receptors of 2-aminotetralins. Relevance of D-2 agonist binding for determination of receptor subtype selectivity. University of Groningen research portal. [URL: https://research.rug.nl/en/publications/affinity-for-dopamine-d-2-d-3-and-d-4-receptors-of-2-aminotetra]

- This compound. Jigs Chemical. [URL: https://www.jigschemical.

- Heterocyclic analogues of 2-aminotetralins with high affinity and selectivity for the dopamine D3 receptor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10513926/]

- This compound. Viwit. [URL: https://www.viwit.com/en/proshow-35-212.html]

- Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/pdf/10.1021/ed077p1569]

- Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33850241/]

- Resolution of sertraline with (R)-mandelic acid: chiral discrimination mechanism study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22173987/]

- This compound | 439133-67-2. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9757656.htm]

- This compound 439133-67-2. Hangzhou Longshine Bio-Tech. [URL: https://www.longshinebiotech.

- (s)-2-amino-5-methoxytetralin hydrochloride | C11H16ClNO | CID 12280573. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/s_-2-amino-5-methoxytetralin-hydrochloride]

- (S)-Amino-5-methoxytetralin-(S)-mandelate. CPHI Online. [URL: https://www.cphi-online.

- Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [URL: https://diplomatacomercial.com.br/en/amine-storage-conditions-essential-guidelines-for-safety/]

Sources

- 1. Resolution of sertraline with (R)-mandelic acid: chiral discrimination mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 3. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]

- 4. research.rug.nl [research.rug.nl]

- 5. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 439133-67-2 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Characterization of dopamine receptor subtypes by comparative structure-activity relationships: dopaminomimetic activities and solid state conformation of monohydroxy-1,2,3,4,4a,5,10,10a-octahydrobenz[g]quinolines and its implications for a rotamer-based dopamine receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hplc.today [hplc.today]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. veeprho.com [veeprho.com]

- 17. This compound - Molecular Formula C12h17no3, Research Grade Off-white To Pale Yellow Crystalline Solid For Pharmacological Studies And Chemical Synthesis at Best Price in Ahmedabad | Jigs Chemical Limited [tradeindia.com]

- 18. D2/D3 dopamine receptor heterodimers exhibit unique functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A-001: An In-Depth Technical Guide to (S)-2-Amino-5-methoxytetralin (S)-mandelate

Abstract

This technical guide provides a comprehensive overview of (S)-2-Amino-5-methoxytetralin (S)-mandelate, a chiral salt of significant interest in neuropharmacological research and pharmaceutical development. The document details the distinct chemical structures of the active aminotetralin and the chiral resolving agent, mandelic acid, emphasizing the stereochemical integrity crucial for its biological activity. We present a consolidation of its physicochemical properties, a detailed workflow for its synthesis via diastereomeric salt resolution, and a summary of its analytical characterization. The guide further explores the compound's pharmacological profile, focusing on its potent interactions with serotonin receptors. This document is intended for researchers, chemists, and drug development professionals, serving as a technical resource for the synthesis, characterization, and application of this important research compound.

Introduction and Significance

(S)-2-Amino-5-methoxytetralin, often referred to as (S)-5-MeO-AMT, belongs to the aminotetralin class of compounds, which are structurally related to tryptamine neurotransmitters like serotonin. This class is known for its potent interactions with various monoamine receptors. The "(S)" designation signifies a specific three-dimensional arrangement (stereochemistry) of the atoms, which is often critical for selective and high-affinity binding to biological targets.

The formation of a salt with (S)-mandelic acid serves a dual purpose. Primarily, it is a classical and effective method for chiral resolution—the separation of a racemic mixture (an equal mix of both 'left-handed' and 'right-handed' enantiomers) into its pure stereoisomers.[1][2] This is paramount because different enantiomers of a drug can have vastly different pharmacological activities, potencies, and even toxicities. Secondly, the resulting mandelate salt is often a stable, crystalline solid, which is easier to handle, purify, and store compared to the freebase form of the amine.[3][4] This specific salt is a key intermediate in the synthesis of Rotigotine, a non-ergot dopamine agonist used in the treatment of Parkinson's disease.[4][5]

Chemical Structure and Stereochemistry

The compound is an ionic salt formed between one molecule of (S)-2-Amino-5-methoxytetralin and one molecule of (S)-mandelic acid.

-

(S)-2-Amino-5-methoxytetralin: This is the pharmacologically active component. The core structure is a tetralin, which is a bicyclic aromatic hydrocarbon. A methoxy group (-OCH₃) is attached at the 5-position of the aromatic ring, and an amino group (-NH₂) is attached at the 2-position of the saturated ring. The chiral center is at this C2 position, and the "(S)" configuration is essential for its specific receptor interactions.

-

(S)-Mandelic Acid: This is the chiral resolving agent. It is an alpha-hydroxy carboxylic acid with its own chiral center at the carbon bearing the hydroxyl group. The use of the pure (S)-enantiomer of mandelic acid facilitates the separation of the racemic aminotetralin by forming two different diastereomeric salts with differing physical properties, such as solubility.[2]

The combination results in the chemical name: (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-aminium (2S)-2-hydroxy-2-phenylethanoate .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Data is aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₃NO₄ | [6] |

| Molecular Weight | 329.39 g/mol | [4][6] |

| Appearance | White, off-white, or pale yellow crystalline solid | [3][4] |

| Melting Point | 200-201 °C | [6] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [3] |

| CAS Number | 439133-67-2 | [7][8][9] |

Note: Properties of the freebase, (S)-5-Methoxy-2-aminotetralin, include a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol .[10] The hydrochloride salt has a molecular weight of 213.70 g/mol .[11][12][13]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-2-Amino-5-methoxytetralin is most effectively achieved through the chiral resolution of its racemic mixture. The process leverages the formation of diastereomeric salts with a chiral acid, in this case, (S)-mandelic acid.[1]

Synthesis and Resolution Workflow

The general workflow involves the synthesis of the racemic amine followed by diastereomeric salt formation and fractional crystallization.

Caption: 5-HT₂A Receptor Activation Pathway.

Analytical Characterization

Robust analytical methods are required to confirm the identity, purity, and stereochemical integrity of the compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Characteristic peaks for the aromatic protons, the aliphatic protons of the tetralin ring, the methoxy group, and the protons of the mandelate counter-ion should be present and correctly assigned.

-

Mass Spectrometry (MS): Provides the molecular weight of the parent compound and its fragmentation pattern, confirming the molecular formula.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups, such as N-H stretches from the amine, C-O stretches from the ether and hydroxyl groups, and C=O stretch from the carboxylate.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. Using a chiral stationary phase, the (S) and (R) enantiomers of the aminotetralin can be separated and quantified to calculate the enantiomeric excess (e.e.). [14][15]

Applications, Handling, and Safety

-

Applications: (S)-2-Amino-5-methoxytetralin and its salts are primarily used as research tools in pharmacology and neuroscience to study the function of serotonin receptors. [3]It also serves as a key chiral intermediate for the synthesis of more complex pharmaceutical agents like Rotigotine. [4]* Storage: The compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation. [3][4]* Safety: This compound is a potent psychoactive substance and should be handled only by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. The hydrochloride salt is listed as toxic if swallowed, may cause an allergic skin reaction, and causes damage to organs. [11]Similar precautions should be taken with the mandelate salt.

Conclusion

This compound is a well-defined, crystalline chiral salt with significant utility in scientific research. Its value stems from the specific stereochemistry of the aminotetralin core, which confers high potency and affinity for key serotonin receptors, particularly the 5-HT₂A subtype. The use of (S)-mandelic acid provides an effective and scalable means for chiral resolution, ensuring access to enantiomerically pure material. This guide has provided a technical framework covering its structure, synthesis, properties, and pharmacology, underscoring its importance as both a pharmacological tool and a valuable synthetic intermediate.

References

- Blossom Analysis. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens.

-

Wikipedia. 5-MeO-AMT. Available from: [Link]

-

Wikipedia. 1-Propyl-5-MeO-AMT. Available from: [Link]

-

Liechti, M. E., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. Available from: [Link]

-

Tradeindia. This compound. Available from: [Link]

-

De Gregorio, D., et al. (2021). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Journal of Neurochemistry, 158(5), 1205-1220. Available from: [Link]

-

ResearchGate. An Expeditious Scalable Synthesis of ( S )-2Amino5-methoxytetralin via Resolution. Available from: [Link]

-

PubChem. (S)-2-amino-5-methoxytetralin hydrochloride. Available from: [Link]

- Google Patents. Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.

-

Jigs Chemical. This compound. Available from: [Link]

-

Royal Society of Chemistry. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Available from: [Link]

-

Springer. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Available from: [Link]

-

He, Q., et al. (2012). Resolution of sertraline with (R)-mandelic acid: chiral discrimination mechanism study. Chirality, 24(2), 119-128. Available from: [Link]

-

Hangzhou Longshine Bio-Tech. This compound 439133-67-2. Available from: [Link]

-

MDPI. Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Available from: [Link]

-

National Institutes of Health. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Available from: [Link]

-

PubChem. (S)-5-Methoxy-2-aminotetralin. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Resolution of sertraline with (R)-mandelic acid: chiral discrimination mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Molecular Formula C12h17no3, Research Grade Off-white To Pale Yellow Crystalline Solid For Pharmacological Studies And Chemical Synthesis at Best Price in Ahmedabad | Jigs Chemical Limited [tradeindia.com]

- 4. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 5. (S)-2-Amino-5-methoxytetralin Hydrochloride | 58349-17-0 [chemicalbook.com]

- 6. This compound CAS#: 439133-67-2 [m.chemicalbook.com]

- 7. This compound | 439133-67-2 [chemicalbook.com]

- 8. jigschemical.com [jigschemical.com]

- 9. This compound 439133-67-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 10. (S)-5-Methoxy-2-aminotetralin | C11H15NO | CID 9855630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (S)-2-amino-5-methoxytetralin hydrochloride | C11H16ClNO | CID 12280573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (S)-2-Amino-5-methoxytetralin HCl | CymitQuimica [cymitquimica.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-2-Amino-5-methoxytetralin: A Key Chiral Intermediate in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Critical Building Block

(S)-2-Amino-5-methoxytetralin, registered under CAS number 439133-67-2 for its (S)-mandelate salt, is a chiral amine of significant interest in the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial intermediate in the synthesis of complex therapeutic agents. Its rigid, tetralin-based scaffold, combined with the stereochemistry of the amine group, makes it a valuable precursor for compounds targeting the central nervous system. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its pivotal role in the creation of the dopamine agonist, Rotigotine.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of (S)-2-Amino-5-methoxytetralin is paramount for its effective use in synthesis and analysis.

| Property | Value | Source |

| Chemical Name | (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| CAS Number | 439133-67-2 ((S)-mandelate salt) | , |

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.24 g/mol | |

| Appearance | White to off-white or light pink crystalline solid | |

| Solubility | Information not widely available; likely soluble in organic solvents. | General chemical knowledge |

| Storage | Store in a cool, dry place, airtight. |

Note on CAS Numbers: The CAS number 439133-67-2 specifically refers to the (S)-mandelate salt of (S)-2-Amino-5-methoxytetralin[1]. The free base has the CAS number 105086-80-4[2], and the hydrochloride salt is registered under 58349-17-0[3][4]. It is crucial to denote the specific salt form in all experimental and regulatory documentation.

The Synthetic Landscape: Pathways to a Chiral Amine

The synthesis of enantiomerically pure (S)-2-Amino-5-methoxytetralin is a critical step in the overall manufacturing process of its downstream products. Several strategies have been developed, each with its own advantages and challenges.

Classical Resolution via Diastereomeric Salt Formation

One of the earliest and most scalable methods involves the resolution of the racemic mixture of 2-amino-5-methoxytetralin. This process leverages the formation of diastereomeric salts with a chiral resolving agent, most commonly (S)-mandelic acid.

Workflow for Diastereomeric Resolution:

Caption: Diastereomeric resolution of racemic 2-amino-5-methoxytetralin.

This method, while robust, is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. However, the undesired (R)-enantiomer can be racemized and recycled to improve the overall process economy[5].

Asymmetric Synthesis: A More Direct Approach

To overcome the yield limitations of classical resolution, asymmetric synthesis methods have been developed. These strategies aim to directly produce the (S)-enantiomer with high enantiomeric excess (ee). A common approach involves the asymmetric reduction of an imine precursor.

Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis of (S)-2-Amino-5-methoxytetralin.

This method can achieve high yields and excellent enantiomeric purity, with reported yields of around 68.7% and an enantiomeric excess of 99.9%[3]. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity[3].

The Gateway to Rotigotine: A Cornerstone Application

The primary and most significant application of (S)-2-Amino-5-methoxytetralin is as a key starting material in the synthesis of Rotigotine[6][7][8]. Rotigotine is a non-ergoline dopamine agonist used for the treatment of Parkinson's disease and restless legs syndrome.

Synthetic Pathway from (S)-2-Amino-5-methoxytetralin to Rotigotine:

Caption: Synthesis of Rotigotine from (S)-2-Amino-5-methoxytetralin.

Experimental Protocol: Synthesis of Rotigotine from (S)-2-Amino-5-methoxytetralin (Illustrative)

The following is a generalized protocol based on patented synthesis routes. Researchers should consult specific patents for detailed reaction conditions and safety precautions.

Step 1: N-propylation of (S)-2-Amino-5-methoxytetralin

-

(S)-2-Amino-5-methoxytetralin is reacted with a propylating agent, such as 1-bromopropane, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile).

-

The reaction mixture is typically heated to reflux to drive the reaction to completion.

-

Work-up and purification (e.g., extraction and chromatography) yield (S)-2-(propylamino)-5-methoxytetralin.

Step 2: N-alkylation with 2-(2-thienyl)ethyl moiety

-

The resulting secondary amine is then alkylated with a suitable 2-(2-thienyl)ethyl derivative, often 2-(2-thienyl)ethyl bromide or a similar electrophile.

-

This reaction is also carried out in the presence of a base and an appropriate solvent.

Step 3: O-Demethylation to yield Rotigotine

-

The methoxy group is cleaved to reveal the phenolic hydroxyl group of Rotigotine. This is a critical step and can be achieved using various demethylating agents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

-

Careful control of the reaction conditions is necessary to avoid side reactions.

-

A final work-up and purification, which may involve crystallization of a salt form (e.g., the hydrochloride), yields the final Rotigotine API[9].

Pharmacological Context: A Member of the Aminotetralin Family

While (S)-2-Amino-5-methoxytetralin is primarily an intermediate, its structural similarity to known pharmacologically active aminotetralins provides a strong basis for understanding its potential biological interactions. The 2-aminotetralin scaffold is a well-established pharmacophore for dopamine and serotonin receptor ligands[10].

-

Dopaminergic Activity: The (S)-enantiomer of 2-aminotetralin derivatives generally exhibits higher affinity and agonist activity at dopamine D2 and D3 receptors compared to the (R)-enantiomer. This is consistent with its use as a precursor for the dopamine agonist Rotigotine.

-

Serotonergic Activity: Many 2-aminotetralin derivatives also show significant affinity for serotonin receptors, particularly the 5-HT1A subtype. The activity can range from agonism to antagonism depending on the substitution pattern on the aromatic ring and the amine.

It is important to note that specific receptor binding affinities (Ki values) for (S)-2-Amino-5-methoxytetralin are not widely available in the public domain, likely due to its primary status as a synthetic intermediate rather than a pharmacological tool itself. However, based on the broader class of compounds, it can be inferred that it possesses some affinity for dopamine and serotonin receptors.

Analytical Characterization: Ensuring Purity and Identity

The rigorous analytical control of (S)-2-Amino-5-methoxytetralin is essential to guarantee the quality and purity of the final API.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical control for this compound.

-

Chiral HPLC: To determine the enantiomeric purity (ee), a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of aminotetralin enantiomers. The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Reversed-Phase HPLC (RP-HPLC): For assessing chemical purity (impurities other than the enantiomer), a standard RP-HPLC method using a C18 column is typically employed. A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is used in either an isocratic or gradient elution mode.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and can be coupled with a chromatographic system (LC-MS) to identify and quantify impurities.

Safety and Handling

The hydrochloride salt of (S)-2-Amino-5-methoxytetralin is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of causing damage to organs[5]. It is also considered harmful to aquatic life with long-lasting effects[9]. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Vital Component in Neurological Drug Discovery

(S)-2-Amino-5-methoxytetralin stands as a testament to the importance of chiral intermediates in modern pharmaceutical synthesis. Its well-defined stereochemistry and versatile chemical handles make it an indispensable building block for the creation of sophisticated drugs targeting the central nervous system, most notably Rotigotine. A thorough understanding of its synthesis, characterization, and handling is crucial for any researcher or organization involved in the development of dopaminergic and related therapeutics. As drug discovery continues to evolve, the demand for high-purity, enantiomerically defined intermediates like (S)-2-Amino-5-methoxytetralin will undoubtedly remain a critical aspect of bringing new and effective medicines to patients.

References

-

Hirayama, Y., Ikunaka, M., & Matsumoto, J. (2002). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development, 6(5), 611-617. [Link]

- Fidia Farmaceutici S.P.A. (2011). A process for the preparation of rotigotine.

- Lin, C. (2014). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride. U.S.

-

Jigs Chemical. (S)-2-Amino-5-methoxytetralin (S)-mandelate. [Link]

-

Hangzhou Longshine Bio-Tech. This compound 439133-67-2. [Link]

-

PubChem. (S)-2-amino-5-methoxytetralin hydrochloride. [Link]

-

Veeprho. This compound. [Link]

-

Lab901. (s)-2-Amino-5-methoxytetralin (hydrochloride). [Link]

-

Hook, B. B., Brege, C., Linnanen, T., & Sonesson, C. (1999). Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. Bioorganic & medicinal chemistry letters, 9(15), 2167–2172. [Link]

-

Green, A. L. (1967). The action of 2-amino-tetralin (beta-tetrahydronaphthylamine) on the metabolism of 5-hydroxytryptamine in the brain of the mouse. Biochemical pharmacology, 16(1), 93–99. [Link]

-

PubChem. (S)-5-Methoxy-2-aminotetralin. [Link]

-

Wikipedia. 2-Aminotetralin. [Link]

Sources

- 1. US20110230541A1 - Process for the preparation of rotigotine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. (S)-2-Amino-5-methoxytetralin HCl | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. (S)-2-amino-5-methoxytetralin hydrochloride | C11H16ClNO | CID 12280573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS [dcchemicals.com]

- 10. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-Amino-5-methoxytetralin pharmacology and mechanism of action

An In-Depth Technical Guide to the Pharmacology and Mechanism of Action of (S)-2-Amino-5-methoxytetralin

Introduction: The Significance of a Chiral Scaffold

(S)-2-Amino-5-methoxytetralin, a chiral derivative of 2-aminotetralin (2-AT), represents a foundational scaffold in medicinal chemistry, particularly for developing ligands targeting monoaminergic G-protein coupled receptors (GPCRs). While it is primarily recognized as a critical intermediate in the synthesis of potent and selective dopaminergic and serotonergic agents, its inherent structural features provide a valuable framework for understanding structure-activity relationships (SAR) at these key central nervous system targets.[1][2][3] Most notably, it is a key precursor for Rotigotine, a non-ergot dopamine agonist used in the treatment of Parkinson's disease.[4][5] This guide will dissect the pharmacological profile and mechanistic underpinnings of the (S)-2-Amino-5-methoxytetralin core, synthesizing data from its derivatives to illuminate its function.

The defining characteristic of this molecule is its stereochemistry. The (S)-configuration at the C2 position is a crucial determinant for high-affinity binding and functional activity, particularly agonism, at several dopamine and serotonin receptor subtypes.[6] This stereopreference underscores the specific spatial orientation required for optimal interaction within the receptor's binding pocket.

Caption: Chemical structure and properties of (S)-2-Amino-5-methoxytetralin.

Part 1: Pharmacological Profile & Structure-Activity Relationships (SAR)

The pharmacology of the aminotetralin scaffold is rich and highly dependent on its stereochemistry and substitution patterns. While (S)-2-Amino-5-methoxytetralin itself is primarily a synthetic intermediate, its structure forms the basis for potent receptor ligands.

Receptor Binding Profile: A Focus on Dopamine and Serotonin Systems

Aminotetralin derivatives are well-documented for their interactions with dopamine D2-like (D2, D3, D4) and serotonin 5-HT1A and 5-HT2 family receptors.

-

Dopamine Receptors: The (S)-enantiomer is critical for dopamine receptor activation. Studies on closely related compounds, such as the potent D2 agonist N-0923, for which (S)-2-Amino-5-methoxytetralin is a chiral intermediate, demonstrate this principle.[7][8][9] While the corresponding (R)-enantiomers may still bind to the receptor, they often act as antagonists or inverse agonists, lacking the ability to induce the conformational change required for receptor activation.[10][11] This suggests that the (S)-amino group's specific orientation is necessary to engage with key residues (e.g., Aspartic acid in transmembrane domain 3) to stabilize the active state of the receptor.[6]

-

Serotonin Receptors: The 2-aminotetralin core is also a privileged scaffold for serotonin receptors. Research on a series of 5-substituted-2-aminotetralins (5-SATs) shows that the (S)-stereochemistry at the C2 position confers significantly higher affinity (35- to 1000-fold) than the (R)-configuration at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[6] The nature of the substituent on the amino group and the aromatic ring can then fine-tune selectivity between these subtypes. For instance, larger substituents on the nitrogen can favor 5-HT1A affinity, while modifications at other positions can direct activity towards 5-HT2A/2C receptors.[12][13][14]

Key Structure-Activity Relationship (SAR) Insights

The aminotetralin scaffold allows for systematic modification to probe receptor interactions.

-

C2-Stereochemistry: As established, the (S)-configuration is paramount for agonist activity at D2-like and many 5-HT1 receptors.[6][10] The (R)-configuration often leads to compounds with antagonistic properties.[11]

-

N-Substitution: The size and nature of the substituent(s) on the primary amine are critical for determining potency and selectivity. For dopamine agonists, N-propyl groups are common, as seen in derivatives of the classic agonist 5-OH-DPAT.[10] For serotonin receptors, larger N-substituents can shift selectivity. For example, moving from a dimethylamine to a larger piperazine group can increase selectivity for the 5-HT1A receptor over 5-HT1B/1D subtypes.[6]

-

Aromatic Ring Substitution: The methoxy group at the C5 position is a key feature. In dopamine agonists, a hydroxyl group at this position (e.g., 5-OH-DPAT) often confers high potency.[10] The methoxy group in (S)-2-Amino-5-methoxytetralin serves as a synthetic handle, which can be demethylated to yield the more active phenol. This C5-oxygenation is a common feature in high-affinity ligands for both dopamine and serotonin receptors.

| Table 1: Stereoselectivity of Aminotetralin Scaffolds at 5-HT₁ Receptors | | :--- | :--- | :--- | :--- | | Receptor Subtype | Preferred Stereochemistry | Affinity Fold-Difference ((S) vs. (R)) | Reference | | 5-HT₁A | (S) | 35- to 1000-fold |[6] | | 5-HT₁B | (S) | 35- to 1000-fold |[6] | | 5-HT₁D | (S) | 35- to 1000-fold |[6] |

Part 2: Mechanism of Action

The mechanism of action for ligands derived from (S)-2-Amino-5-methoxytetralin is centered on their function as agonists at Gi/o-coupled receptors, primarily dopamine D2 and serotonin 5-HT1A receptors.

Dopamine D₂ Receptor Agonism

As a precursor to potent D2 agonists like Rotigotine, the core mechanism involves the activation of D2 receptors, which are inhibitory GPCRs.[4][7]

-

Receptor Binding: The (S)-aminotetralin derivative binds to the orthosteric pocket of the D2 receptor. The protonated amine forms a critical ionic bond with a highly conserved aspartate residue (D3.32) in transmembrane domain 3 (TM3).

-

G-Protein Coupling: Upon binding, the agonist stabilizes an active conformation of the receptor, promoting the coupling of an intracellular Gi/o protein.

-

Downstream Signaling: The activated Gi protein dissociates into its Gαi/o and Gβγ subunits.

-

Gαi/o Subunit: This subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ Subunit: This complex can modulate other effectors, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reducing neuronal excitability.

-

This cascade of events ultimately leads to a reduction in neuronal firing, which is the basis for the therapeutic effects of D2 agonists in conditions like Parkinson's disease (by stimulating striatal D2 receptors) and for their side effects (e.g., sedation, nausea).

Caption: Mechanism of (S)-Aminotetralin-derived D₂ receptor agonists.

Serotonin 5-HT₁A Receptor Agonism

The mechanism at 5-HT1A receptors is homologous to that at D2 receptors, as 5-HT1A is also a Gi/o-coupled receptor.[6] Activation leads to the inhibition of adenylyl cyclase and the opening of GIRK channels, resulting in neuronal hyperpolarization. This mechanism is responsible for the anxiolytic and antidepressant effects of 5-HT1A agonists like buspirone. The high stereoselectivity of the (S)-aminotetralin scaffold at these receptors indicates a similar, specific binding interaction is required for activation.[6][15]

Part 3: Methodologies for Pharmacological Characterization

Evaluating the pharmacological profile of a compound like (S)-2-Amino-5-methoxytetralin or its derivatives requires a combination of binding and functional assays.

Experimental Protocol: Radioligand Binding Assay

This protocol determines the affinity (Ki) of a test compound for a specific receptor. The principle is competitive binding, where the test compound displaces a known radioactive ligand ('radioligand') from the receptor.

Objective: To determine the binding affinity of an (S)-aminotetralin derivative at human D2 receptors.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human D2 receptor.

-

Radioligand: [³H]-Spiperone (a D2 antagonist).

-

Test Compound: (S)-aminotetralin derivative.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well plates, filter mats (GF/B), scintillation fluid, liquid scintillation counter.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer, typically from 10 mM down to 0.1 nM.

-

Assay Plate Setup:

-

Add 50 µL of assay buffer to all wells.

-

Add 50 µL of the appropriate test compound dilution to the 'test' wells.

-

Add 50 µL of buffer to 'total binding' wells.

-

Add 50 µL of 10 µM Haloperidol to 'non-specific binding' (NSB) wells.

-

-

Radioligand Addition: Add 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM) to all wells.

-

Membrane Addition: Add 50 µL of the D2 receptor membrane preparation to all wells. The final volume is 200 µL.

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking. This allows the binding reaction to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter mat in a scintillation bag, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand binding assay.

Experimental Protocol: cAMP Accumulation Assay

This functional assay determines whether a compound is an agonist, antagonist, or inverse agonist at a Gi/o-coupled receptor.

Objective: To measure the functional potency (EC₅₀) and efficacy of an (S)-aminotetralin derivative at human 5-HT1A receptors.

Materials:

-

CHO cells stably expressing the human 5-HT1A receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test Compound: (S)-aminotetralin derivative.

-

Reference Agonist: 5-CT.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Step-by-Step Methodology:

-

Cell Plating: Seed the 5-HT1A-expressing CHO cells into 384-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of the test compound.

-

Assay Procedure:

-

Aspirate the culture medium from the cells.

-

Add stimulation buffer containing a fixed concentration of Forskolin (e.g., 5 µM) and the varying concentrations of the test compound. The forskolin raises basal cAMP levels, making the inhibitory effect of the Gi-coupled agonist measurable.

-

For antagonist mode, add a fixed concentration of the reference agonist (e.g., 5-CT at its EC₈₀) along with the test compound.

-

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Plot the cAMP signal against the log concentration of the test compound.

-

For agonists, the curve will show a dose-dependent decrease in cAMP. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (efficacy, relative to the reference agonist).

-

For antagonists, the curve will show a dose-dependent reversal of the reference agonist's effect.

-

Conclusion

(S)-2-Amino-5-methoxytetralin is more than a simple chemical intermediate; it is a quintessential example of a chiral pharmacophore whose stereochemistry dictates biological function. Its scaffold provides the precise three-dimensional arrangement necessary for high-affinity and agonistic interactions at key dopamine and serotonin receptors involved in motor control and mood. The principles derived from studying its derivatives—namely, the critical role of the (S)-amino configuration and the tunability afforded by N- and aromatic substitutions—continue to guide the rational design of new CNS-active therapeutic agents. The methodologies outlined herein represent the standard, validated approaches used in the field to characterize such compounds, ensuring that the journey from chemical scaffold to clinical candidate is grounded in robust pharmacological data.

References

-

Wouters, J. An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development.[7][8]

-

Google Patents. Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.[16][17]

-

MedChemExpress. (s)-2-Amino-5-methoxytetralin hydrochloride | Drug Intermediate.[1][3]

-

ResearchGate. An Expeditious Scalable Synthesis of ( S )-2Amino5-methoxytetralin via Resolution | Request PDF.[9]

-

Hacksell, U., et al. Resolved Cis- And trans-2-amino-5-methoxy-1-methyltetralins: Central Dopamine Receptor Agonists and Antagonists. PubMed.[10]

-

Sno, F. A., et al. Pharmacokinetic study of (S)-(-)-2-(N-propyl-N-(2-thienylethyl)amino)-5-hydroxytetralin infusion in cynomolgus monkeys. PubMed.[18]

-

ChemicalBook. (S)-2-Amino-5-methoxytetralin Hydrochloride | 58349-17-0.[4]

-

Canal, C. E., et al. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications - American Chemical Society.[6][15]

-

CymitQuimica. (S)-2-Amino-5-methoxytetralin HCl.[19]

-

PubChem. (S)-5-Methoxy-2-aminotetralin | C11H15NO | CID 9855630.[20]

-

Sonesson, C., et al. Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. PubMed.[11]

-

de Vries, J. B., et al. Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis. PubMed.[21]

-

Canal, C. E., et al. A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive antagonist/5-HT2B Inverse Agonist With Preclinical Efficacy for Psychoses. PubMed.[12]

-

Lab901. (s)-2-Amino-5-methoxytetralin (hydrochloride).[2]

-

Viwit. (S)-2-Amino-5-methoxytetralin (S)-mandelate.[5]

-

Morgan, D., et al. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. PubMed.[13]

-

PubChem. (S)-2-amino-5-methoxytetralin hydrochloride | C11H16ClNO | CID 12280573.[22]

-

Glennon, R. A., et al. 2-(Alkylamino)tetralin Derivatives: Interaction With 5-HT1A Serotonin Binding Sites. Journal of Medicinal Chemistry.[14]

-

PubChem. 2-Amino-5-methoxytetralin | C11H15NO | CID 11469395.[23]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (s)-2-Amino-5-methoxytetralin (hydrochloride) | Lab901 [lab901.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (S)-2-Amino-5-methoxytetralin Hydrochloride | 58349-17-0 [chemicalbook.com]

- 5. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 6. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor [pubmed.ncbi.nlm.nih.gov]

- 12. A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]

- 17. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]

- 18. Pharmacokinetic study of (S)-(-)-2-(N-propyl-N-(2-thienylethyl)amino)-5-hydroxytetralin infusion in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. (S)-2-Amino-5-methoxytetralin HCl | CymitQuimica [cymitquimica.com]

- 20. (S)-5-Methoxy-2-aminotetralin | C11H15NO | CID 9855630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. (S)-2-amino-5-methoxytetralin hydrochloride | C11H16ClNO | CID 12280573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 2-Amino-5-methoxytetralin | C11H15NO | CID 11469395 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 2-Amino-5-Methoxytetralin Derivatives

This guide provides a comprehensive technical overview of the discovery, synthesis, and pharmacological evolution of 2-amino-5-methoxytetralin derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting monoaminergic systems. This document eschews a rigid template in favor of a narrative that follows the scientific journey, from foundational discoveries to contemporary applications, emphasizing the causal links between experimental choices and outcomes.

Introduction: The Emergence of a Privileged Scaffold

The 2-aminotetralin framework represents a class of semi-rigid phenylethylamine analogs, a structural motif that has proven to be a "privileged scaffold" in medicinal chemistry. By constraining the flexible ethylamine side chain of endogenous monoamines like dopamine and serotonin within a tetralin ring system, researchers gained a powerful tool to probe receptor topography and design ligands with enhanced selectivity and potency. The 2-aminotetralin core essentially locks the pharmacophore into a specific conformation, providing valuable insights into the bioactive state required for receptor interaction.

The 5-methoxy substitution on this scaffold plays a crucial role in modulating the electronic and lipophilic properties of the molecule. This seemingly simple functional group can significantly influence receptor affinity and selectivity, as well as the pharmacokinetic profile of the derivatives. This guide will delve into the nuanced effects of this substitution and its interplay with other structural modifications.

A Historical Perspective: From Dopamine Agonism to Serotonergic Modulation

The story of 2-aminotetralin derivatives is deeply rooted in the quest for effective treatments for Parkinson's disease. Early research in the 1970s focused on creating rigid analogs of dopamine to develop direct-acting dopamine receptor agonists. A seminal paper by McDermed, McKenzie, and Phillips in 1975 described the synthesis and dopaminergic activity of a series of 2-aminotetralins, establishing the foundation for this class of compounds.[1] Their work demonstrated that N,N-dipropyl substitution on the amino group and dihydroxy substitution on the aromatic ring, mimicking the catechol structure of dopamine, resulted in potent dopamine agonist activity.[1]

The focus on the 5-methoxy substitution emerged from the desire to create more metabolically stable and selective compounds. Researchers hypothesized that blocking one of the hydroxyl groups of the catecholamine pharmacophore as a methoxy ether could prevent rapid metabolic degradation by catechol-O-methyltransferase (COMT) while retaining significant receptor affinity. This led to the exploration of various methoxy-substituted aminotetralins, with the 5-methoxy derivatives showing particularly interesting pharmacological profiles.

Over time, the therapeutic lens through which these compounds were viewed expanded beyond dopamine receptors. It became evident that subtle structural modifications could shift their selectivity towards serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This opened up new avenues for their potential application in treating conditions such as anxiety, depression, and other neuropsychiatric disorders.

Synthetic Strategies: Building the 2-Amino-5-Methoxytetralin Core

The synthesis of 2-amino-5-methoxytetralin derivatives typically begins with the construction of the key intermediate, 5-methoxy-2-tetralone. Several synthetic routes to this precursor have been developed, each with its own advantages and limitations.

Synthesis of the Key Intermediate: 5-Methoxy-2-tetralone

A common and historically significant approach to 5-methoxy-2-tetralone involves a multi-step sequence starting from 1,6-dimethoxynaphthalene.

Experimental Protocol: Birch Reduction Route to 5-Methoxy-2-tetralone

-

Birch Reduction: 1,6-dimethoxynaphthalene is subjected to a Birch reduction using sodium or lithium metal in liquid ammonia with an alcohol as a proton source. This selectively reduces one of the aromatic rings to a dihydro-intermediate.

-

Hydrolysis: The resulting enol ether is then hydrolyzed under acidic conditions to yield the desired 5-methoxy-2-tetralone.

More contemporary methods often employ Friedel-Crafts acylation chemistry, which can offer a more direct route.

Experimental Protocol: Friedel-Crafts Acylation Route to 5-Methoxy-2-tetralone

-

Acylation: 3-Methoxyphenylacetic acid is converted to its acid chloride using a reagent such as thionyl chloride.

-

Intramolecular Cyclization: The resulting acid chloride undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form the tetralone ring system.

The general workflow for the synthesis of 5-methoxy-2-tetralone is depicted in the following diagram:

Caption: Synthetic routes to the key intermediate, 5-methoxy-2-tetralone.

Introduction of the Amino Group: From Ketone to Amine

With 5-methoxy-2-tetralone in hand, the crucial amino group at the 2-position can be introduced through several methods. Reductive amination is the most common and versatile approach.

Experimental Protocol: Reductive Amination of 5-Methoxy-2-tetralone

-

Imine/Enamine Formation: 5-Methoxy-2-tetralone is reacted with an appropriate amine (e.g., ammonia, a primary amine, or a secondary amine) to form an imine or enamine intermediate.

-

Reduction: The intermediate is then reduced in situ using a variety of reducing agents. Common choices include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., H2/Pd-C).

Chiral Synthesis: Accessing Enantiomerically Pure Derivatives

The biological activity of 2-aminotetralin derivatives is often highly stereospecific, with one enantiomer exhibiting significantly greater potency or a different pharmacological profile than the other. Therefore, the development of enantioselective synthetic methods has been a major focus of research.

One strategy involves the use of a chiral auxiliary. For example, the reductive amination can be performed with a chiral amine, such as (R)-(+)-α-phenylethylamine, to generate a mixture of diastereomers that can be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched 2-amino-5-methoxytetralin.

More recently, biocatalytic approaches using enzymes such as imine reductases (IREDs) have emerged as powerful tools for the asymmetric synthesis of chiral amines.[2][3][4] These enzymes can catalyze the direct reductive amination of ketones with high enantioselectivity and under mild reaction conditions, offering a more sustainable and efficient alternative to classical resolution methods.[5][6][7][8][9]

The general workflow for the synthesis of chiral 2-amino-5-methoxytetralin derivatives is outlined below:

Caption: Strategies for the enantioselective synthesis of 2-amino-5-methoxytetralin.

Pharmacological Profile: A Tale of Two Neurotransmitter Systems

The 2-amino-5-methoxytetralin scaffold has yielded derivatives with significant activity at both dopamine and serotonin receptors. The specific pharmacological profile is highly dependent on the nature of the substituents on the amino group and the aromatic ring.

Dopaminergic Activity: From Agonists to Antagonists

As previously mentioned, early research focused on developing dopamine D2 receptor agonists for the treatment of Parkinson's disease. The (S)-enantiomer of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) is a classic example of a potent and selective D2/D3 agonist. The 5-methoxy analog, while generally less potent as a D2 agonist, serves as a crucial synthetic intermediate for more complex derivatives. For instance, (S)-2-amino-5-methoxytetralin is a key building block for the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[10][11][12][13][14]

Interestingly, modifications to the N-substituents can dramatically alter the efficacy at the D2 receptor, converting agonists into antagonists or even inverse agonists. This highlights the sensitivity of the receptor to the steric and electronic properties of the ligand in this region.

Table 1: Dopamine Receptor Binding Affinities of Selected 2-Aminotetralin Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| Rotigotine | D1 | 83 |

| D2 | 4-15 | |

| D3 | 0.71 | |

| D4 | 4-15 | |

| D5 | 4-15 |

Data compiled from publicly available sources.[10]

Serotonergic Activity: A Focus on 5-HT1A and 5-HT2A Receptors

The 2-amino-5-methoxytetralin scaffold has also been extensively explored for its interaction with serotonin receptors. Many derivatives exhibit high affinity for the 5-HT1A receptor, a key target for anxiolytic and antidepressant drugs. The well-known research chemical 8-OH-DPAT, a potent 5-HT1A agonist, is a close structural analog, differing in the position of the hydroxyl group. Derivatives of 2-amino-5-methoxytetralin often display partial agonist or full agonist activity at 5-HT1A receptors.

Furthermore, some derivatives show affinity for 5-HT2A receptors, which are implicated in the mechanism of action of atypical antipsychotics and psychedelic compounds. The balance of activity between 5-HT1A and 5-HT2A receptors, as well as dopamine receptors, is a critical determinant of the overall pharmacological and therapeutic profile of these compounds.

Table 2: Serotonin Receptor Binding Affinities and Functional Data for Selected 5-Substituted-2-Aminotetralin (5-SAT) Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of 5-HT) |

| (S)-5-PAT | 5-HT1A | 1.2 | 2.5 | 95 |

| 5-HT1B | 10 | 100 | 30 | |

| 5-HT1D | 0.8 | 2.0 | 98 | |

| (S)-NAP | 5-HT1A | 2.0 | 5.0 | 92 |

| 5-HT1B | 1.5 | 50 | 25 | |

| 5-HT1D | 0.5 | 1.0 | 96 |

Data adapted from McGlynn et al., ACS Chem Neurosci. 2024.[15][16][17][18]

The following diagram illustrates the primary signaling pathways associated with the activation of D2 and 5-HT1A receptors, both of which are Gi/o-coupled.

Caption: Simplified signaling pathway for Gi/o-coupled D2 and 5-HT1A receptors.

In Vitro Characterization: Key Experimental Protocols

The pharmacological characterization of 2-amino-5-methoxytetralin derivatives relies on a suite of in vitro assays to determine their binding affinity, functional activity, and selectivity.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the D2 receptor.

Experimental Protocol: D2 Receptor Radioligand Binding Assay

-

Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells).

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and either the test compound at various concentrations, buffer for total binding, or a saturating concentration of a known D2 antagonist (e.g., haloperidol) for non-specific binding.

-

Incubation: Add the cell membrane preparation to each well and incubate to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay for 5-HT1A Receptor Activity

This assay determines the functional activity of a test compound by measuring its effect on intracellular cyclic AMP (cAMP) levels. Since the 5-HT1A receptor is Gi/o-coupled, agonists will inhibit adenylyl cyclase and decrease cAMP levels.

Experimental Protocol: 5-HT1A Receptor Functional cAMP Assay

-

Cell Culture: Plate cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) in a suitable microplate.

-

Compound Addition: Add the test compound at various concentrations to the cells.

-

Stimulation: Add a known activator of adenylyl cyclase, such as forskolin, to stimulate cAMP production.

-

Incubation: Incubate the plate to allow for modulation of cAMP levels by the test compound.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or AlphaScreen).

-

Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect of the compound relative to a reference agonist) by non-linear regression.

Conclusion and Future Directions